molecular formula C11H7F3N2S B1474667 6-(4-(Trifluoromethyl)phenyl)pyridazine-3-thiol CAS No. 1969667-17-1

6-(4-(Trifluoromethyl)phenyl)pyridazine-3-thiol

Cat. No.: B1474667
CAS No.: 1969667-17-1
M. Wt: 256.25 g/mol
InChI Key: OQQYCVOGAQTSGO-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)pyridazine-3-thiol is an organic compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridazine-3-thiol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction using a thiolating agent like thiourea.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding pyridazine derivative without the thiol group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-(Trifluoromethyl)phenyl)pyridazine-3-thiol has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used as a probe to study biological pathways involving thiol groups and nitrogen-containing heterocycles.

    Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its biological activity.

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)pyridazine-3-thiol involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridazine ring can interact with nucleic acids and other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

    6-(4-(Trifluoromethyl)phenyl)pyridazine: Lacks the thiol group but shares the trifluoromethyl and pyridazine moieties.

    6-(4-(Trifluoromethyl)phenyl)pyrimidine-3-thiol: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    4-(Trifluoromethyl)phenylpyridazine-3-thiol: Similar structure but with the trifluoromethyl group attached to a different position on the phenyl ring.

Uniqueness: 6-(4-(Trifluoromethyl)phenyl)pyridazine-3-thiol is unique due to the combination of the trifluoromethyl group, pyridazine ring, and thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(17)16-15-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYCVOGAQTSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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